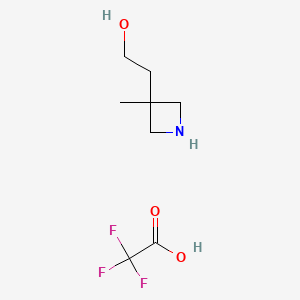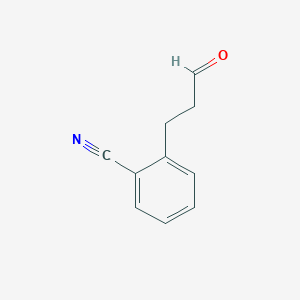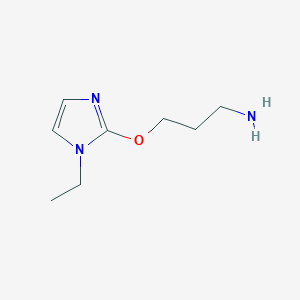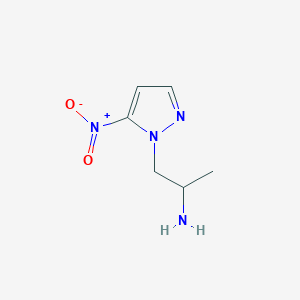
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at the 5-position of the pyrazole ring and an amine group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine typically involves the nitration of a pyrazole precursor followed by the introduction of the propylamine group. One common method involves the nitration of 1H-pyrazole to form 5-nitro-1H-pyrazole, which is then reacted with 2-bromopropane to introduce the propyl group. The final step involves the reduction of the nitro group to form the amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific solvents may also be employed to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(5-amino-1H-pyrazol-1-yl)propan-2-amine.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3-(1H-Pyrazol-1-yl)propan-1-amine: Similar structure but lacks the nitro group, leading to different chemical properties.
Uniqueness
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine is unique due to the presence of both a nitro group and an amine group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-(5-nitropyrazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C6H10N4O2/c1-5(7)4-9-6(10(11)12)2-3-8-9/h2-3,5H,4,7H2,1H3 |
InChI Key |
WYICQKRHWUAHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=CC=N1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


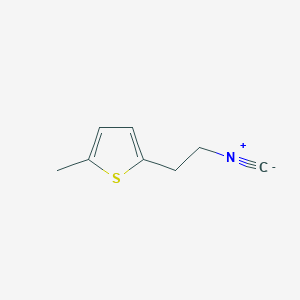
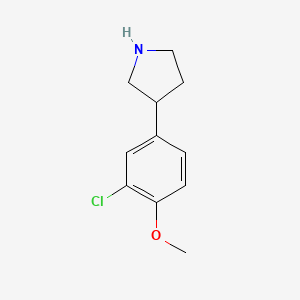
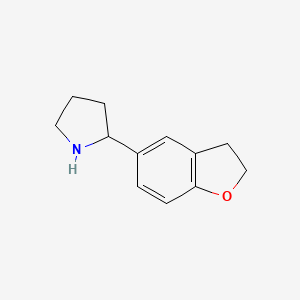
![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
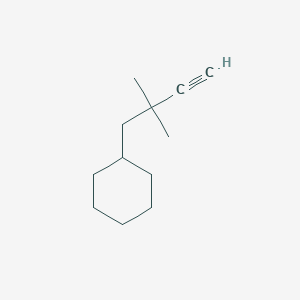
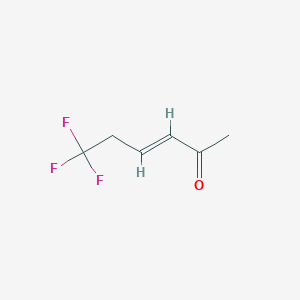
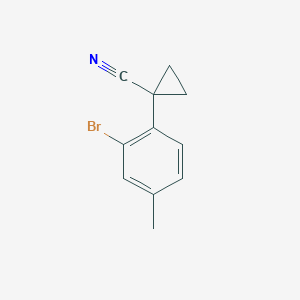
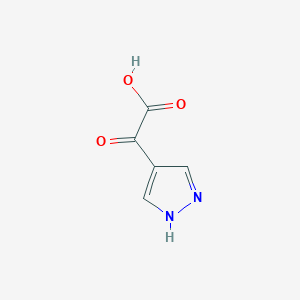
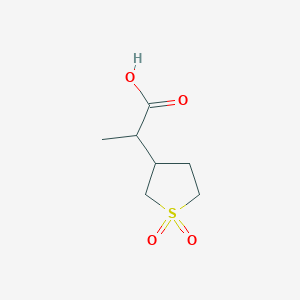
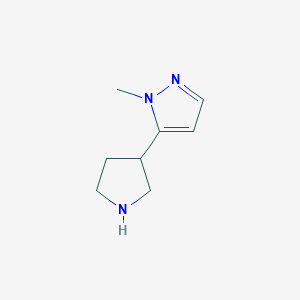
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
